7-Fluoro-2-mercaptoquinazolin-4(3H)-one

説明

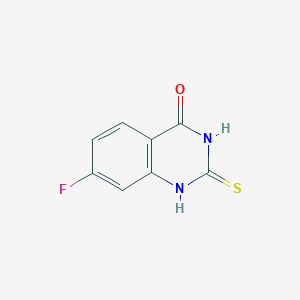

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-fluoro-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZRNSQRXUCWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=S)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701232748 | |

| Record name | 7-Fluoro-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69661-43-4 | |

| Record name | 7-Fluoro-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69661-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Fluoro 2 Mercaptoquinazolin 4 3h One and Its Analogues

Classical and Contemporary Synthetic Approaches to Quinazolinone Derivatives

The construction of the quinazolinone ring system has been a subject of extensive research, leading to the development of a plethora of synthetic strategies. These methods can be broadly categorized into cyclocondensation reactions, heterocyclic ring formation strategies, metal-catalyzed and metal-free routes, and microwave-assisted protocols.

Cyclocondensation Reactions

Cyclocondensation reactions are the most traditional and widely employed methods for the synthesis of quinazolinones. These reactions typically involve the condensation of an anthranilic acid derivative with a suitable one-carbon synthon.

The Niementowski reaction , a classic method, involves the thermal condensation of anthranilic acids with amides to yield 3,4-dihydroquinazolin-4-ones. nih.gov This method, while historically significant, often requires high temperatures and long reaction times.

A more versatile approach involves the reaction of anthranilic acid with various reagents. For instance, condensation with urea (B33335) or thiourea (B124793) can yield quinazoline-2,4(1H,3H)-diones or their thio-analogues. Similarly, reaction with formamide (B127407) or orthoesters can lead to the formation of the basic quinazolin-4(3H)-one skeleton. scispace.comnih.gov

2-Aminobenzonitrile serves as another valuable precursor. It can undergo tandem reactions, such as hydration followed by dehydrogenative coupling with alcohols, to afford quinazolinone derivatives. mdpi.commdpi.com This approach offers a convergent pathway to the desired heterocyclic system. Furthermore, 2-aminobenzonitriles can react with carbon dioxide to produce quinazoline-2,4(1H,3H)-diones in an atom-economical process. mdpi.com

Isatoic anhydride , a cyclic derivative of anthranilic acid, is a highly reactive and versatile starting material for quinazolinone synthesis. derpharmachemica.com It readily reacts with a wide range of nitrogen nucleophiles, followed by cyclization, to produce a diverse array of substituted quinazolinones. nih.gov This method is often favored due to its efficiency and the commercial availability of various substituted isatoic anhydrides.

| Starting Material | Reagent(s) | Product Type | Key Features |

| Anthranilic Acid | Amides | 3,4-Dihydroquinazolin-4-ones | Classical Niementowski reaction; often requires high temperatures. nih.gov |

| Anthranilic Acid | Urea/Thiourea | Quinazoline-2,4-diones/thiones | Direct formation of the core structure. |

| 2-Aminobenzonitrile | Alcohols, CO2 | Quinazolinones, Quinazoline-diones | Tandem reactions, atom-economical routes. mdpi.commdpi.commdpi.com |

| Isatoic Anhydride | Nitrogen Nucleophiles | Substituted Quinazolinones | Versatile and efficient; wide substrate scope. derpharmachemica.comnih.gov |

Heterocyclic Ring Formation Strategies

An alternative strategy for the construction of the quinazolinone ring involves the transformation of other heterocyclic systems. A prominent example is the use of 2-methyl-5-nitro-4H-benzo[d] mdpi.comoxazin-4-one as a precursor. Benzoxazinones are themselves typically synthesized from anthranilic acids and can be readily converted to quinazolinones by reaction with various amines. This two-step approach allows for the introduction of diverse substituents at the 3-position of the quinazolinone ring. The reaction proceeds through a ring-opening of the benzoxazinone (B8607429) by the amine, followed by an intramolecular cyclization to form the quinazolinone.

Metal-Catalyzed and Metal-Free Synthetic Routes

Modern organic synthesis has seen a surge in the development of metal-catalyzed and metal-free reactions for the construction of heterocyclic scaffolds, and quinazolinones are no exception.

Fe(III)-mediated cyclization has emerged as an efficient method for the synthesis of quinazolinone derivatives. These iron-catalyzed reactions can proceed through various mechanisms, including oxidative coupling and domino protocols, offering a more environmentally benign alternative to some traditional methods.

In the realm of metal-free synthesis, the I2/DMSO-catalyzed acylation/alkylation system has proven to be a powerful tool. This system can facilitate the oxidative C-H functionalization and subsequent cyclization to form the quinazolinone ring. The use of dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as a reactant, for instance as a methine source, represents an innovative and sustainable approach.

| Method | Catalyst/Reagent | Key Features |

| Fe(III)-mediated cyclization | Iron(III) salts | Environmentally benign, various reaction pathways. |

| I2/DMSO-catalyzed reactions | Iodine/Dimethyl Sulfoxide | Metal-free, oxidative C-H functionalization. |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and promote cleaner reactions. The synthesis of quinazolinones has greatly benefited from this technology. Microwave-assisted protocols have been successfully applied to various synthetic strategies, including the Niementowski reaction, providing a significant improvement over conventional heating methods. The rapid heating and precise temperature control offered by microwave reactors can dramatically reduce reaction times from hours to minutes, making it a highly efficient and green technology for the synthesis of quinazolinone libraries.

Targeted Synthesis of 7-Fluoro-2-mercaptoquinazolin-4(3H)-one and its S-Substituted Analogues

While the aforementioned methods provide general access to the quinazolinone scaffold, the synthesis of specifically substituted derivatives such as this compound requires a more targeted approach, often involving the use of appropriately substituted precursors.

Precursor Synthesis and Intermediate Derivatization

A plausible and efficient route to This compound involves the cyclocondensation of 4-fluoroanthranilic acid with a suitable thiocarbonyl source. Based on established methodologies for analogous compounds, the reaction of 4-fluoroanthranilic acid with ammonium (B1175870) thiocyanate (B1210189) or thiourea would be expected to yield the target molecule. This reaction likely proceeds through the formation of an intermediate N-acylthiourea, which then undergoes intramolecular cyclization and dehydration to form the desired 2-thioxo-quinazolinone ring system.

A key intermediate for a range of biologically active molecules is 4-(2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide . This compound can be synthesized through the reaction of 2-aminobenzoic acid with 4-(2-isothiocyanatoethyl)benzenesulfonamide in the presence of a base such as triethylamine (B128534) in a suitable solvent like boiling ethanol (B145695). This reaction directly constructs the 2-thioxo-quinazolinone core with the desired benzenesulfonamide (B165840) moiety attached at the N-3 position.

The 2-mercapto group of these quinazolinones is a versatile handle for further functionalization, particularly for the synthesis of S-substituted analogues . The thione can be readily S-alkylated by reaction with various electrophiles. For instance, the reaction of 4-(2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide with different phenacyl bromides in the presence of a base like potassium carbonate in acetone (B3395972) leads to the formation of the corresponding S-substituted derivatives in high yields. This allows for the introduction of a wide variety of substituents at the 2-position, enabling the generation of diverse chemical libraries for biological screening.

| Target Compound/Analogue | Precursors | Reagents/Conditions |

| This compound | 4-Fluoroanthranilic acid | Ammonium thiocyanate or Thiourea, heat |

| 4-(2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide | 2-Aminobenzoic acid, 4-(2-Isothiocyanatoethyl)benzenesulfonamide | Triethylamine, Ethanol, reflux |

| S-Substituted Analogues | 4-(2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide | Phenacyl bromides, Potassium carbonate, Acetone |

Alkylation and Arylation Strategies at the Mercapto Group

The sulfur atom of the 2-mercapto group in quinazolinone scaffolds is a primary site for nucleophilic attack, making S-alkylation and S-arylation common and effective strategies for structural diversification. These reactions typically proceed under basic conditions to deprotonate the thiol group, forming a more nucleophilic thiolate anion, which then reacts with an electrophilic alkylating or arylating agent.

Phase-transfer catalysis (PTC) has been shown to be an effective method for the alkylation of 2-mercaptoquinazolin-4(3H)-one. nih.govresearchgate.net This technique employs a catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to facilitate the transfer of the thiolate anion from a solid phase (like potassium carbonate) to an organic liquid phase where the alkylating agent is present. nih.govresearchgate.net This methodology allows the reaction to proceed smoothly at room temperature, predominantly yielding S-monoalkylated products. researchgate.net Depending on the nature of the alkylating agent, simultaneous S- and N-dialkylation can occur, though S-alkylation is generally favored. researchgate.net

The choice of reagents and conditions can be tailored to achieve specific synthetic outcomes. For instance, the reaction of 2-mercaptoquinazolin-4(3H)-one with various haloorganic compounds like ethyl bromide, allyl bromide, and benzyl (B1604629) bromide under PTC conditions leads exclusively to the corresponding S-substituted derivatives. nih.govresearchgate.net

A general scheme for the S-alkylation of a 2-mercaptoquinazolinone core is presented below:

Scheme 1: General S-alkylation of a 2-mercaptoquinazolinone derivative.

Recent studies on analogous compounds, such as 6-chloro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one, have further demonstrated the utility of S-alkylation and arylation in creating derivatives with potential biological activity. semanticscholar.org The successful synthesis of these compounds was achieved through the thioether linkage at the C2 position. semanticscholar.org

The table below summarizes representative S-alkylation reactions of 2-mercaptoquinazolin-4(3H)-one.

| Alkylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Ethyl bromide | Dioxane/K₂CO₃, TBAB, 25°C, 2-4 h | 2-(Ethylthio)quinazolin-4(3H)-one | nih.govresearchgate.net |

| Allyl bromide | Dioxane/K₂CO₃, TBAB, 25°C, 2-4 h | 2-(Allylthio)quinazolin-4(3H)-one | nih.govresearchgate.net |

| Benzyl bromide | Dioxane/K₂CO₃, TBAB, 25°C, 2-4 h | 2-(Benzylthio)quinazolin-4(3H)-one | nih.gov |

| Methyl iodide | Dioxane/K₂CO₃, TBAB, 25°C, 2-4 h | Simultaneous S- and N-alkylation products | nih.govresearchgate.net |

Introduction of Substituted Side Chains (e.g., phenacyl bromides, 2-chloro-N-substitutedamides)

The introduction of more complex substituted side chains at the 2-mercapto position is a key strategy for modifying the properties of the quinazolinone core. This is readily achieved by reacting the parent compound with functionalized electrophiles such as α-haloketones (e.g., phenacyl bromides) and α-haloamides (e.g., 2-chloro-N-substituted amides).

The reaction of 2-mercaptoquinazolinone derivatives with various substituted phenacyl bromides in the presence of a base like potassium carbonate in a solvent such as acetone proceeds efficiently at room temperature. nih.gov This reaction yields S-substituted products where a phenacyl moiety is linked to the quinazolinone ring through the sulfur atom, resulting in compounds like 2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl derivatives. nih.gov The reaction time is typically between 9 to 12 hours, and the products can be obtained in high yields (90–95%). nih.gov

Similarly, side chains containing an amide group can be introduced using 2-chloro-N-substituted amides as the alkylating agents. nih.gov The reaction of a 2-mercaptoquinazolinone with a 2-chloro-N-substituted amide in acetone with potassium carbonate also gives the corresponding S-substituted product in high yield. nih.gov This method allows for the incorporation of a diverse range of N-substituted acetamide (B32628) moieties onto the quinazolinone scaffold. nih.gov

The table below details examples of these synthetic transformations on a 2-mercaptoquinazolinone scaffold.

| Reagent | Base/Solvent | Reaction Time | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Substituted phenacyl bromide | K₂CO₃ / Acetone | 9–12 h | 2-((2-(Aryl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl derivatives | 90–95% | nih.gov |

| 2-Chloro-N-substituted amide | K₂CO₃ / Acetone | Not specified | N-(Substituted)-2-((4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl)thio)amides | 90–96% | nih.gov |

Reaction Mechanisms and Pathways in Quinazolinone Synthesis

The synthesis of the core quinazolinone ring system can be achieved through various mechanistic pathways, often involving cyclization and condensation reactions. The specific pathway depends on the starting materials and reaction conditions employed.

One common approach involves the reaction of an anthranilamide (2-aminobenzamide) derivative with a suitable electrophile. For example, a plausible mechanism involves the initial reaction of 2-aminobenzamide (B116534) with an aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the final quinazolinone ring. researchgate.netorganic-chemistry.org

Metal-catalyzed reactions provide efficient routes to quinazolinones. Copper-catalyzed domino reactions, for instance, can synthesize 2-substituted quinazolin-4(3H)-ones from alkyl halides and anthranilamides. organic-chemistry.org A proposed mechanism involves a four-step domino sequence. organic-chemistry.org Other metal-catalyzed approaches include cobalt-catalyzed tandem C-H amidation followed by intramolecular cyclization. nih.gov

A transition-metal-free approach involves the base-promoted reaction of ortho-fluorobenzamides with amides. acs.org The proposed mechanism for this synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction, where the amide nitrogen attacks the ortho-fluorobenzamide, displacing the fluoride (B91410) ion to form a diamide (B1670390) intermediate. acs.org This intermediate then undergoes an intramolecular nucleophilic addition promoted by the base, followed by dehydration to afford the final quinazolin-4(3H)-one product. acs.org This pathway is particularly relevant for the synthesis of fluorine-substituted quinazolinones like the parent structure of this compound.

The synthesis of 2-mercaptoquinazolin-4(3H)-one derivatives often starts from 2-aminobenzoic acid (anthranilic acid) and an isothiocyanate. The reaction of 4-(2-isothiocyanatoethyl)benzenesulfonamide with 2-aminobenzoic acid in the presence of triethylamine in boiling ethanol yields a 2-mercaptoquinazolinone derivative, demonstrating a key pathway to this class of compounds. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-Fluoro-2-mercaptoquinazolin-4(3H)-one, which exists in a tautomeric equilibrium with 7-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, NMR is crucial for confirming the predominant form in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum would provide the number of distinct proton environments, their multiplicity (splitting patterns), and integration (proton count). For the thioxo tautomer, a key indicator would be the thioamidic proton (N-H). Based on analogous 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, this proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 12.9–13.2 ppm. mdpi.com The protons on the aromatic ring would exhibit splitting patterns influenced by both fluorine-proton and proton-proton coupling, providing confirmation of the substitution pattern.

When this core structure is derivatized, for instance by S-alkylation with a phenacyl group or the addition of an ethylbenzenesulfonamide moiety, new characteristic peaks appear. For example, an ethylbenzenesulfonamide group would introduce triplet signals for its aliphatic ethyl chain. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, the most indicative signals would be those of the carbonyl carbon (C=O) and the thione carbon (C=S). The thione moiety in related structures gives a characteristic signal in the range of δ 174.4–176.3 ppm. mdpi.com The carbonyl carbon of the quinazolinone ring would also have a distinct downfield chemical shift. Upon S-substitution, such as with a phenacyl group, the C=S signal would disappear, and a new carbonyl signal for the phenacyl ketone would emerge. nih.gov The carbon atoms of the fluoro-substituted aromatic ring would show characteristic C-F coupling constants, further confirming the fluorine's position.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties This table is based on data from analogous compounds and represents expected values.

| Moiety | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Thione | ¹³C | 174.4 - 176.3 | Characteristic peak for C=S group in the thioxo tautomer. mdpi.com |

| Thioamidic Proton | ¹H | 12.9 - 13.2 | Broad singlet corresponding to the N-H proton. mdpi.com |

| Quinazolinone Carbonyl | ¹³C | ~160 | Approximate value for the C=O group in the heterocyclic ring. |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Complex multiplets due to H-H and H-F coupling. |

| Aromatic Carbons | ¹³C | 100 - 150 | Signals influenced by fluorine substitution, exhibiting C-F coupling. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch is expected around 1650-1700 cm⁻¹. mdpi.com A broad absorption band in the region of 3150-3250 cm⁻¹ would indicate the N-H stretch of the thioamide group. mdpi.com Other important vibrations include the C=S stretch, typically found at lower wavenumbers, and the C-N stretching vibrations. mdpi.com

Table 2: Key Expected IR Absorption Frequencies This table is based on data from analogous compounds and represents expected values.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch, Broad | 3150 - 3250 mdpi.com |

| Carbonyl C=O | Stretch, Strong | 1650 - 1700 mdpi.com |

| Aromatic C=C | Stretch | ~1600 mdpi.com |

| Thione C=S | Stretch | ~1250 mdpi.com |

| C-N | Stretch | ~1140 mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. For this compound (C₈H₅FN₂OS), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ or [M-H]⁻. Analysis of the isotopic pattern would further support the presence of sulfur. Fragmentation analysis would likely show characteristic losses of small molecules like CO or HSCN, helping to piece together the core structure.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. By obtaining a suitable single crystal of this compound, this technique could unambiguously confirm its connectivity and tautomeric form in the crystal lattice. It would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding between the N-H and C=O or C=S groups, which dictate the crystal packing. mdpi.comresearchgate.net For example, crystallographic studies on related quinazolinones have confirmed planar ring systems and revealed extensive hydrogen-bonding networks that form dimers or more complex supramolecular structures. mdpi.comresearchgate.net

Spectroscopic Techniques for Isomeric Characterization and Distribution Analysis

Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the elucidation of the predominant tautomeric form and for quantifying the equilibrium distribution between the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy serve as powerful diagnostic tools for differentiating between the thione and thiol tautomers. In the ¹H NMR spectrum, the thione isomer is characterized by a distinct signal corresponding to the thioamide proton (N-H), which is typically observed at a downfield chemical shift, often in the range of δ 10.5-13.5 ppm. Conversely, the thiol isomer would exhibit a characteristic signal for the sulfhydryl proton (S-H), the chemical shift of which can vary based on solvent and concentration.

The ¹³C NMR spectrum provides further unambiguous evidence. A key indicator for the thione form is the resonance of the thiocarbonyl carbon (C=S), which appears at a significantly downfield position, generally in the region of δ 175-185 ppm. For the thiol isomer, the carbon atom attached to the sulfur (C-S) would resonate at a more upfield position. For a closely related compound, 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the C=S peak was observed at δ 177 ppm, supporting the presence of the thione form. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy offers a rapid and effective method for identifying the functional groups present in each tautomer. The thione form is characterized by a strong absorption band corresponding to the C=S stretching vibration, typically found in the region of 1200-1250 cm⁻¹. Additionally, the N-H stretching vibration of the thioamide group gives rise to a broad absorption band in the range of 3100-3300 cm⁻¹. For instance, in 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a broad N-H peak was observed at 3265 cm⁻¹ and a C=S peak at 1249 cm⁻¹. mdpi.com The presence of a sharp C=O peak around 1650 cm⁻¹ is also characteristic of the quinazolinone ring system. mdpi.com In contrast, the thiol isomer would be identified by the appearance of a weak S-H stretching band, typically between 2550 and 2600 cm⁻¹. The absence of this S-H band and the presence of the characteristic C=S and N-H bands are strong indicators that the thione form is predominant in the solid state. mdpi.com

Mass Spectrometry (MS): While mass spectrometry primarily provides information about the molecular weight and fragmentation pattern of a compound, it can indirectly support the identification of the major tautomeric form. The fragmentation patterns of the thione and thiol isomers may differ, providing clues to their respective structures. However, it is important to note that the tautomeric equilibrium can be influenced by the ionization process within the mass spectrometer.

Distribution Analysis: The quantitative distribution of the thione and thiol tautomers in solution can be determined primarily by ¹H NMR spectroscopy. By integrating the signals corresponding to the characteristic protons of each isomer (e.g., the N-H proton of the thione and the S-H proton of the thiol), the relative ratio of the two forms in equilibrium can be calculated. This distribution is often solvent-dependent, with different solvents potentially stabilizing one tautomer over the other. Studies on related 2-mercaptoquinazolin-4(3H)-one derivatives have indicated a predominance of the thione tautomer in DMSO solution. mdpi.com

Interactive Data Table: Spectroscopic Markers for Tautomeric Identification

| Spectroscopic Technique | Tautomer | Characteristic Signal | Typical Range |

| ¹H NMR | Thione | N-H Proton | δ 10.5 - 13.5 ppm |

| Thiol | S-H Proton | Variable | |

| ¹³C NMR | Thione | C=S Carbon | δ 175 - 185 ppm |

| Thiol | C-S Carbon | Upfield | |

| IR Spectroscopy | Thione | C=S Stretch | 1200 - 1250 cm⁻¹ |

| Thione | N-H Stretch | 3100 - 3300 cm⁻¹ | |

| Thiol | S-H Stretch | 2550 - 2600 cm⁻¹ |

Based on the available spectroscopic data for analogous compounds, it is strongly suggested that this compound exists predominantly in the thione form, both in the solid state and in common organic solvents. The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the isomeric landscape of this important heterocyclic compound.

Structure Activity Relationship Sar Analysis of 7 Fluoro 2 Mercaptoquinazolin 4 3h One Analogues

Impact of Substitution Patterns on Biological Activity

The mercapto group at the C-2 position of the quinazolinone ring is a common site for chemical modification, and alterations at this position have been shown to significantly impact biological activity. nih.gov S-alkylation of the 2-mercapto group has been a widely explored strategy to generate diverse analogues with a range of pharmacological effects. nih.gov

Research has indicated that the introduction of various substituents on the sulfur atom can lead to potent inhibitors of enzymes such as carbonic anhydrases (CAs). nih.gov For instance, the substitution with phenacyl moieties has been found to be favorable for inhibitory activity against certain CA isoforms. nih.gov Furthermore, the nature of the substituent attached to the sulfur can influence selectivity towards different enzyme isoforms. nih.gov

A study on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives as human carbonic anhydrase inhibitors revealed that the introduction of a 4-ethylbenzenesulfonamide (B91798) moiety at the N-3 position, coupled with various substitutions at the S-2 position, resulted in potent and selective inhibitors of tumor-associated hCA IX and XII isoforms. researchgate.net The general structure of these S-substituted derivatives is depicted below.

| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 2 | 2-oxo-2-phenylethyl | 57.8 | 6.4 | 7.1 | 3.1 |

| 3 | 2-(4-chlorophenyl)-2-oxoethyl | 62.1 | 8.9 | 9.8 | 4.5 |

| 4 | 2-(4-fluorophenyl)-2-oxoethyl | 75.3 | 14.2 | 15.6 | 8.2 |

| 8 | 2-amino-2-oxoethyl | 210.5 | 55.7 | 45.3 | 10.7 |

| 9 | 2-(methylamino)-2-oxoethyl | 250.1 | 68.9 | 52.1 | 15.4 |

| 12 | 2-(phenylamino)-2-oxoethyl | 98.4 | 12.1 | 22.8 | 20.2 |

This table presents the inhibitory activity (Ki) of selected S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives against various human carbonic anhydrase (hCA) isoforms. Data sourced from a study on S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. nih.gov

The data indicates that modifications at the 2-mercapto position significantly influence both the potency and selectivity of these compounds as carbonic anhydrase inhibitors. nih.gov

The introduction of halogen atoms into the quinazolinone scaffold or its substituents is a well-established strategy to enhance biological activity. nih.gov Halogenation can influence the compound's lipophilicity, electronic properties, and binding interactions with target proteins. mdpi.comresearchgate.net

Studies have shown that the presence of halogen atoms, such as fluorine, chlorine, or bromine, at positions 6, 7, or 8 of the quinazoline (B50416) ring can significantly improve antimicrobial and anticancer activities. nih.gov For instance, the incorporation of iodine at positions 6 and 8 has been reported to substantially increase antibacterial efficacy. nih.gov

Furthermore, halogen substitutions on phenyl rings attached to the quinazolinone core are also critical. For example, in a series of 4-anilino-quinazoline derivatives, the presence of a fluorine substituent at the C-2 position of the benzene (B151609) ring was found to be vital for inhibitory activity against EGFR. mdpi.com Similarly, the introduction of chloro or fluoro groups on a phenyl ring attached to the 2-mercapto position can enhance inhibitory activity against certain enzymes. nih.gov

The position of the halogen on the phenyl ring is also crucial. Meta-substitution with small and lipophilic groups like -Br and -Cl on an aniline (B41778) ring has been shown to increase inhibitory activity. nih.gov

| Compound Modification | Effect on Biological Activity | Reference |

| Iodine at positions 6 and 8 of the quinazoline ring | Significantly improved antibacterial activity | nih.gov |

| Fluorine at C-2 of a phenyl ring in 4-anilino-quinazolines | Vital for EGFR inhibitory activity | mdpi.com |

| Chloro/fluoro group on a phenyl ring at the 2-mercapto position | Improved hCA XII inhibition activity | nih.gov |

| Meta-substitution of -Br or -Cl on an aniline ring | Increased inhibitory activity | nih.gov |

This table summarizes the impact of halogen substitutions on the biological activity of quinazolinone derivatives based on various research findings.

The nature of the linker connecting different parts of a molecule can significantly affect its physicochemical properties, such as lipophilicity, and consequently its biological activity. In the context of quinazolinone derivatives, the length and flexibility of alkyl and aryl linkers play a crucial role.

For instance, in a series of quinazolinone derivatives designed as inflammatory gene expression inhibitors, it was observed that an aliphatic chain at the R3 position should not be longer than eight carbons to avoid steric hindrance with target proteins. nih.gov A flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazoline core was found to increase antiproliferative and inhibitory activities. nih.gov Similarly, a longer chain linker between the quinazoline core and a triazole moiety was favorable for inhibitory activity toward both EGFR and VEGFR2. nih.gov

The introduction of an ethylthio bridge to connect the quinazoline-4(3H)-one ring with a urea (B33335) moiety has been utilized to create essential hydrogen bonding interactions with the target enzyme. dovepress.com These examples highlight the importance of optimizing linker length and composition to achieve desired biological outcomes.

The biological activity of quinazolinone derivatives can be significantly altered by the type of functional group introduced into the molecule. Hydrazides and esters are two common functionalities that have been incorporated into quinazolinone scaffolds, often leading to distinct pharmacological profiles.

Hydrazides are known for their ability to form strong hydrogen bonds and act as versatile intermediates in the synthesis of various heterocyclic compounds. mdpi.com Quinazolinone-amino acid hydrazide derivatives have been investigated for their biological activities. researchgate.net The hydrazide moiety can participate in key interactions with biological targets.

On the other hand, esters are generally more lipophilic than hydrazides and can be susceptible to hydrolysis by esterases in the body, which can be a consideration in prodrug design. The conversion of a carboxylic acid to an ester or an amide can significantly impact the molecule's properties and its interaction with target enzymes. nih.gov

A direct comparative SAR study between hydrazide and ester derivatives of 7-Fluoro-2-mercaptoquinazolin-4(3H)-one is not extensively documented in the provided context. However, the general principles of medicinal chemistry suggest that the more polar and hydrogen-bond-donating/accepting nature of the hydrazide group would favor interactions in polar binding pockets, while the more lipophilic ester group might be preferred for interactions in hydrophobic pockets.

The three-dimensional arrangement of a molecule, including its conformational preferences and stereochemistry, is a critical determinant of its biological activity. The rotational freedom of substituents around the quinazolinone core can lead to different conformations, some of which may be more favorable for binding to a biological target.

For example, crystal structure analysis of 2,6-disubstituted 3-methyl-quinazolin-4-one derivatives revealed the existence of two alternative conformations, indicating significant rotational freedom of the benzene substituent in solution. mdpi.com The orientation of aromatic fragments at C-2 and C-6 was found to be dependent on the nature of the ortho substituent and the mutual arrangement of the rings. mdpi.com This conformational flexibility can be crucial for the molecule's ability to adapt to the binding site of a receptor or enzyme.

While specific studies on the stereochemistry of this compound were not detailed in the provided search results, it is a well-established principle in medicinal chemistry that different stereoisomers of a chiral molecule can exhibit significantly different biological activities and pharmacokinetic profiles.

Elucidation of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 2-mercaptoquinazolin-4(3H)-one scaffold, several key pharmacophoric features have been identified.

The quinazolinone core itself is considered an important feature for activity. mdpi.com SAR studies have revealed that positions 2, 6, and 8 of the ring system are significant for various pharmacological activities. mdpi.com

Key pharmacophoric elements often include:

A hydrogen bond acceptor: The carbonyl group at position 4.

A hydrogen bond donor/acceptor: The nitrogen atom at position 3.

A hydrophobic region: The fused benzene ring.

A point for substitution and interaction: The mercapto group at position 2, which can be modified to interact with specific residues in a binding pocket. nih.gov

Molecular docking studies have helped to visualize the binding modes of these compounds and confirm the importance of these features. For instance, the sulfonamide group in certain derivatives is crucial for anchoring the inhibitor to the zinc ion in the active site of carbonic anhydrases. nih.govresearchgate.net The quinazolinone moiety often engages in hydrophobic and hydrogen bonding interactions with the enzyme's active site. nih.gov

Relationship between Molecular Structure and Inhibitory Potency/Selectivity

The biological activity of quinazolinone-based compounds is profoundly influenced by their molecular structure. For analogues of this compound, the relationship between structural modifications and the resulting inhibitory potency and selectivity has been a subject of extensive research. Structure-activity relationship (SAR) studies reveal that substitutions on both the quinazolinone core and the 2-mercapto position are critical determinants of biological efficacy against various targets, including carbonic anhydrases and viral proteins.

Influence of Substituents on the Quinazolinone Ring

The nature and position of substituents on the benzene ring of the quinazolinone scaffold play a pivotal role in modulating inhibitory activity. The presence of a halogen at the 7-position, as in the parent compound, is a key feature influencing potency.

Research into 2-aminoquinazolin-4(3H)-one derivatives as potential antiviral agents for SARS-CoV-2 has provided valuable insights into the effects of substituents at this position. Studies indicate that electron-withdrawing groups at the 7-position, such as trifluoromethyl (–CF₃) and nitro (–NO₂), are associated with high binding affinities. nih.gov Conversely, the introduction of electron-donating groups at the same position, like 7-amino (–NH₂) or 7-hydroxy (–OH), can lead to a loss of inhibitory effects. nih.gov For instance, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one was identified as a potent inhibitor of SARS-CoV-2 with an IC₅₀ value under 0.25 µM. nih.gov This highlights the significance of an electron-withdrawing substituent at position 7 for this specific activity.

The following table summarizes the impact of various substituents at the 7-position on the anti-SARS-CoV-2 activity of 2-anilinoquinazolin-4(3H)-one analogues.

| Compound Analogue (Modification at 7-position) | Target | Inhibitory Concentration (IC₅₀) in µM | Reference |

|---|---|---|---|

| 7-Trifluoromethyl | SARS-CoV-2 | 0.20 | nih.gov |

| 7-Nitro | SARS-CoV-2 | 0.51 | nih.gov |

| 7-Chloro | SARS-CoV-2 | < 0.25 | nih.gov |

| 7-Amino | SARS-CoV-2 | No inhibitory effect | nih.gov |

| 7-Hydroxy | SARS-CoV-2 | No inhibitory effect | nih.gov |

Influence of S-Substitutions at the 2-Mercapto Position

Modifications at the 2-mercapto group (–SH) through S-substitution are a common strategy to enhance the potency and selectivity of quinazolinone derivatives, particularly as inhibitors of human carbonic anhydrase (hCA) isoforms. The sulfhydryl group provides a convenient handle for introducing a variety of side chains, which can form crucial interactions within the active sites of target enzymes. nih.gov

Studies on a series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides have demonstrated that these S-substituted analogues can be potent inhibitors of several hCA isoforms, including hCA I, II, IX, and XII. nih.govresearchgate.net These isoforms are implicated in various diseases, and their selective inhibition is a key therapeutic goal. nih.gov

The inhibitory profiles reveal that the nature of the substituent attached to the sulfur atom significantly affects both potency and selectivity. For example, certain derivatives show potent inhibition against hCA II, a widespread isoform, with inhibition constants (Kᵢ) in the low nanomolar range (6.4 to 14.2 nM). nih.govresearchgate.net The same compounds also exhibit strong inhibition of the tumor-associated isoforms hCA IX and hCA XII. nih.govresearchgate.net

The data below illustrates the inhibitory potency of S-substituted 2-mercaptoquinazolin-4(3H)-one analogues against various human carbonic anhydrase isoforms.

| Analogue Class | Target Isoform | Inhibition Constant (Kᵢ) Range in nM | Reference |

|---|---|---|---|

| 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | hCA I | 57.8 - 740.2 | nih.govresearchgate.net |

| hCA II | 6.4 - 14.2 | nih.govresearchgate.net | |

| hCA IX | 7.1 - 93.6 | nih.govresearchgate.net | |

| hCA XII | 3.1 - 20.2 | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interaction between a ligand and its target protein.

Molecular docking simulations are employed to predict how 7-Fluoro-2-mercaptoquinazolin-4(3H)-one and its derivatives bind within the active sites of various biological targets. These simulations calculate the binding energy, which indicates the affinity of the compound for the protein. For instance, studies on structurally similar 2-mercaptoquinazolin-4(3H)-one derivatives have shown their potential to inhibit anticancer targets like Kinesin Spindle Protein (KSP) and Phosphatidylinositol 3-kinase delta (PI3Kδ). nih.gov

In one such study, a derivative with a 4-fluoro substitution (Compound 3e) demonstrated high potency. nih.gov The binding affinity, often represented by a docking score or binding energy, is a key predictor of a compound's inhibitory potential. All designed compounds in the study showed nanomolar potency against KSP. nih.gov

| Compound | Substitution | KSP IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |

|---|---|---|---|

| 3e | 4-fluoro | 68.42 | 45.35 |

| 3h | 2-fluoro, 4-bromo | 72.15 | 53.82 |

| Ispinesib (Reference) | - | 1.42 | - |

| Idelalisib (Reference) | - | - | 3.55 |

Docking studies are crucial for identifying the specific amino acid residues that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and aromatic (pi-pi) stacking, are critical for the stability of the ligand-receptor complex. For example, in studies of 4-Hydroxyquinazoline derivatives, hydrogen bonds with residues like SER904, GLY863, and ASP766 were found to be crucial for stable binding to the PARP protein. mdpi.com The quinazoline (B50416) core of these molecules often engages in favorable hydrophobic interactions with protein residues. nih.gov The stability of these hydrogen bonds is a strong indicator of a potent binding interaction. mdpi.com

To validate the predicted binding modes, docking results are often compared with the binding orientation of a co-crystallized ligand (a ligand found in the experimentally determined crystal structure of the protein). This comparison helps to confirm that the docked compound occupies the correct binding pocket and forms interactions with key residues known to be important for inhibition. nih.gov For quinazolinone-based inhibitors targeting KSP, the binding mode is compared to that of known inhibitors like Ispinesib. nih.gov Similarly, docking studies of quinazolin-4(3H)-one-morpholine hybrids against VEGFR2 compare the binding interactions to the co-crystallized ligand sorafenib (B1663141) to understand the inhibition mechanism. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is applied to understand the relationship between a molecule's structure and its reactivity.

DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and lower chemical reactivity. nih.govemerginginvestigators.org For S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives, HOMO-LUMO energy gaps were calculated to be in the range of -0.28 to -0.31 eV, with the negative energy values indicating stable structures and confirming charge transfer interactions. nih.gov These calculations help explain the affinity of compounds for their target binding sites. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Compound 4 | -0.21873 | 0.09377 | -0.3125 |

| Compound 17 | -0.21489 | 0.06851 | -0.2834 |

| Compound 20 | -0.22156 | 0.06793 | -0.28949 |

Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry for visualizing the charge distribution of a molecule. These maps illustrate the electrostatic potential on the surface of a molecule, predicting how it will interact with other molecules. The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green areas represent neutral potential. These maps can effectively predict sites for intermolecular interactions, helping to understand and rationalize the binding modes observed in molecular docking studies. researchgate.net

Reactivity and Stability Assessments

The chemical reactivity and stability of quinazolinone derivatives can be effectively assessed using quantum chemical calculations, particularly through the lens of Frontier Molecular Orbital (FMO) theory. nih.govnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of a molecule's reactivity. mdpi.com The HOMO energy correlates with the capacity to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger energy gap generally implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. nih.govmdpi.com

In studies of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives, Density Functional Theory (DFT) calculations have been employed to determine these reactivity descriptors. The HOMO-LUMO energy gap is used to understand the charge transfer interactions within the molecule, with negative energy values indicating a stable structure. nih.gov For instance, analysis of several derivatives has shown that the HOMO and LUMO orbitals are often delocalized across the quinazoline scaffold and the thioether linkage, highlighting the role of these moieties in the molecule's electronic properties and potential biological interactions. nih.gov

Below is a table summarizing representative HOMO-LUMO energy gap calculations for related S-substituted 2-mercaptoquinazolin-4(3H)-one compounds, demonstrating how substitutions can modulate their electronic properties and stability.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (eV) |

| Derivative 4 | N/A | N/A | -0.3125 |

| Derivative 17 | N/A | N/A | -0.2834 |

| Derivative 20 | N/A | N/A | -0.28949 |

| This table presents calculated HOMO-LUMO energy gaps for select S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives as reported in computational studies. nih.gov Negative energy values are indicative of stable structures. nih.gov |

Isomeric Stability and Conformation Studies (e.g., cis-E and trans-E isomers)

Isomerism plays a critical role in the biological activity of drug molecules, as different spatial arrangements of atoms can lead to vastly different interactions with biological targets. Cis-trans isomerism (also known as E/Z configuration) typically describes the geometric arrangement of substituents around a carbon-carbon double bond or within a ring structure. acs.orgkhanacademy.org

Computational studies specifically detailing the relative stability and conformational analysis of cis-E and trans-E isomers of this compound or its immediate derivatives were not prominently available in the reviewed scientific literature. Such isomerism would necessitate the presence of a rigid structure, like a double bond, within a substituent attached to the quinazolinone core, for instance, on the mercapto group. While conformational analyses of various quinazolinone derivatives have been performed, including studies on atropisomerism where rotation around a single bond is sterically hindered, specific data on the energetic favorability of E vs. Z isomers for this particular scaffold is not detailed. nih.gov

Calculated Atomic Polar Tensor (APT) Charges and H-Bonding Interactions

The distribution of electron density within a molecule is fundamental to its intermolecular interactions, including hydrogen bonding. Atomic Polar Tensors (APTs) offer a method derived from quantum mechanics to describe charge distribution and can be used to calculate partial atomic charges. researchgate.netscispace.com These charges provide a quantitative measure of the local electronic character of each atom.

While specific APT charge calculations for this compound were not found, the closely related concept of Molecular Electrostatic Potential (MEP) provides significant insight into its reactivity and hydrogen bonding capabilities. nih.govmdpi.com MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential). researchgate.net

For a molecule like this compound, MEP analysis would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O) at position 4 and, to a lesser extent, the nitrogen atoms of the pyrimidine (B1678525) ring. These regions are prime hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atom attached to the nitrogen at position 3 (N-H), making it a key hydrogen bond donor.

Molecular Dynamics (MD) Simulations for System Stability

Evaluation of Protein-Ligand Complex Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide critical insights into the stability of a protein-ligand complex, revealing how the ligand binds and whether this binding is maintained under physiological conditions. mdpi.com For quinazolinone derivatives, MD simulations have been used extensively to validate docking poses and assess the dynamic behavior of the complexes. mdpi.com

The stability of the protein-ligand complex is primarily evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand has found a stable binding mode and is not undergoing major conformational changes or dissociating from the binding pocket. mdpi.comresearchgate.net Generally, an RMSD value that plateaus below 3 Å is considered indicative of a stable complex. researchgate.net

| Simulation Metric | Typical Value Range | Indication |

| Protein RMSD | 1-3 Å | Stable protein backbone, no major unfolding. |

| Ligand RMSD | < 3 Å (relative to protein) | Ligand maintains a stable binding pose. |

| Radius of Gyration (Rg) | Stable, low fluctuation | The complex remains compact and properly folded. |

| This table presents typical metrics and value ranges from MD simulations used to assess the stability of protein-ligand complexes involving quinazolinone derivatives. mdpi.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models, once validated, can be used to predict the activity of novel, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. rsc.org For quinazolinone derivatives, various 2D and 3D-QSAR models have been successfully developed to predict their anticancer activities. nih.govnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors (physicochemical, electronic, steric, etc.) for a training set of molecules with known activities. Statistical methods are then used to build a mathematical equation that relates these descriptors to the activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods analyze the steric and electrostatic fields surrounding the molecules to generate predictive models. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

The predictive power and robustness of a QSAR model are assessed using several statistical parameters:

R² (Coefficient of determination): Indicates how well the model fits the training set data.

Q² (Cross-validated R²): Measures the internal predictive ability of the model.

Predictive R² (R²_pred): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation.

A reliable QSAR model typically has a high value for these parameters, confirming its statistical significance and predictive power.

| QSAR Model Type | R² (Training Set) | Q² (Cross-validation) | R²_pred (Test Set) |

| Model for EGFR Inhibitors | 0.9433 | 0.8493 | 0.86 |

| Model for MMP-13 Inhibitors (CoMFA) | 0.992 | 0.646 | 0.829 |

| Model for MMP-13 Inhibitors (CoMSIA) | 0.992 | 0.704 | 0.839 |

| This table summarizes the statistical validation parameters for various QSAR models developed for quinazolinone derivatives, demonstrating their strong predictive capabilities. The high values for R², Q², and R²_pred indicate robust and reliable models. |

Correlation of Quantum Descriptors with Biological Outcomes

Detailed quantitative structure-activity relationship (QSAR) studies that specifically correlate the quantum descriptors of this compound with its biological outcomes are not extensively available in the reviewed scientific literature. While computational studies are frequently performed on the broader class of quinazolinone derivatives to understand their mechanism of action and to design more potent analogues, specific data tables and correlation analyses for this particular compound remain limited.

Generally, in such studies, various quantum chemical descriptors are calculated using computational methods like Density Functional Theory (DFT). These descriptors help in quantifying the electronic and structural properties of the molecule. Key descriptors often include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability of the molecule.

HOMO-LUMO Gap: An indicator of the molecule's chemical stability and reactivity.

Mulliken Charges: Describes the partial atomic charges and helps in identifying sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Such as electronegativity, chemical hardness, and softness, which predict the general chemical behavior of the molecule.

These calculated descriptors for a series of related compounds are then typically correlated with their experimentally determined biological activities (e.g., IC₅₀ values) using statistical methods to generate a predictive QSAR model. However, a specific data table detailing these descriptors for this compound and their direct statistical correlation with a defined biological endpoint is not publicly documented in the available research.

Application of Artificial Neural Networks for Model Validation

The application of Artificial Neural Networks (ANNs) for the validation of predictive models involving this compound has not been specifically reported in the accessible scientific literature. ANNs are a powerful computational tool used in QSAR and other modeling studies as a non-linear statistical method. They are particularly useful for modeling complex relationships between molecular descriptors and biological activity that may not be captured by traditional linear regression methods.

In a typical workflow, an ANN model would be trained on a dataset of compounds with their calculated descriptors and known biological activities. The predictive power of the resulting model would then be rigorously validated. This validation process often involves:

Internal Validation: Using techniques like cross-validation (e.g., leave-one-out) on the training set to check the robustness of the model.

External Validation: Using an independent set of compounds (a test set) that was not used during the model development to assess its predictive accuracy on new data.

While ANNs are utilized in the broader field of medicinal chemistry for validating QSAR models of various therapeutic agents, specific research detailing the development and validation of an ANN model for this compound is not present in the reviewed literature.

Future Directions and Research Perspectives for 7 Fluoro 2 Mercaptoquinazolin 4 3h One Research

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity and Selectivity

A primary future direction for 7-Fluoro-2-mercaptoquinazolin-4(3H)-one research is the rational design and synthesis of new derivatives to improve biological activity and target selectivity. The 2-mercapto group is particularly amenable to S-alkylation, allowing for the introduction of a wide array of substituents. nih.gov

Research on analogous 2-mercaptoquinazolinones has shown that introducing various moieties via a thioether linkage can lead to potent inhibitors of specific biological targets. nih.gov For instance, derivatives designed based on the structural frameworks of the approved anticancer drugs Ispinesib and Idelalisib have yielded compounds with nanomolar potency against kinesin spindle protein (KSP) and phosphatidylinositol 3-kinase delta (PI3Kδ). nih.gov Future synthetic efforts could focus on introducing diverse side chains at the sulfur atom of this compound. These modifications could be designed to probe interactions with specific enzyme active sites, thereby enhancing potency and selectivity.

Key synthetic strategies would involve reacting the parent compound with various haloorganic reagents, such as substituted phenacyl bromides or other alkyl halides, under phase-transfer catalysis or microwave irradiation to afford novel S-substituted derivatives efficiently. nih.govnih.gov The strategic placement of the fluorine atom on the quinazolinone core is anticipated to influence the pharmacokinetic and pharmacodynamic properties of these new derivatives. ontosight.ai

Table 1: Potential Structural Modifications for Novel Derivatives

| Modification Site | Proposed Substituent Class | Rationale for Enhanced Bioactivity |

|---|---|---|

| 2-Mercapto Group (S-alkylation) | Substituted Phenyl Rings | Mimic known kinase inhibitors; potential for hydrophobic and aromatic interactions in target binding sites. nih.govnih.gov |

| 2-Mercapto Group (S-alkylation) | Heterocyclic Moieties | Introduce additional hydrogen bond donors/acceptors to improve target affinity and specificity. |

| 2-Mercapto Group (S-alkylation) | Aliphatic Chains with Functional Groups | Modulate lipophilicity and pharmacokinetic properties. |

Exploration of New Pharmacological Targets for Therapeutic Intervention

The quinazolinone skeleton is considered a "privileged structure" due to its ability to interact with a multitude of biological targets. nih.govresearchgate.net While derivatives have been extensively studied for activities like anticancer and anti-inflammatory effects, the full range of pharmacological targets for this compound remains to be explored. mdpi.com

Future research should aim to screen this compound and its novel derivatives against a diverse panel of enzymes and receptors to uncover new therapeutic applications. Based on studies of structurally related compounds, several promising targets can be prioritized.

Kinases: Many quinazoline-containing drugs are kinase inhibitors. nih.gov Targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphatidylinositol 3-kinases (PI3Ks) are implicated in cancer progression and are viable targets for new derivatives. nih.govnih.gov

Carbonic Anhydrases (CAs): S-substituted 2-mercaptoquinazolinones have been identified as potent and selective inhibitors of tumor-associated human carbonic anhydrase isoforms IX and XII, suggesting a role in cancer therapy. nih.gov

Deubiquitinases: Ubiquitin-specific protease 7 (USP7) has emerged as a promising cancer target, and novel quinazolin-4(3H)-one derivatives have been successfully developed as potent USP7 inhibitors. nih.gov

Poly (ADP-ribose) Polymerase (PARP): The quinazolinone scaffold has been utilized to develop inhibitors of PARP-1, an enzyme critical for DNA repair, with applications in oncology. mdpi.comsnv63.ru

Table 2: Potential Pharmacological Targets for Future Investigation

| Target Class | Specific Example(s) | Therapeutic Area | Relevant Findings for Quinazolinones |

|---|---|---|---|

| Protein Kinases | KSP, PI3Kδ, EGFR, VEGFR2 | Cancer | Derivatives show nanomolar inhibitory potential. nih.govnih.gov |

| Carbonic Anhydrases | hCA IX, hCA XII | Cancer | S-substituted 2-mercaptoquinazolinones act as selective inhibitors. nih.gov |

| Deubiquitinases | USP7 | Cancer | Quinazolin-4(3H)-one derivatives identified as potent inhibitors, increasing levels of tumor suppressors like p53. nih.gov |

| DNA Repair Enzymes | PARP-1 | Cancer | Quinazolinone derivatives can serve as leads for discovering PARP-1 inhibitors. mdpi.comsnv63.ru |

Advanced Computational Approaches in Structure-Guided Drug Discovery

The development of future derivatives of this compound can be significantly accelerated by employing advanced computational methods. nih.gov In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are powerful tools for structure-guided drug design. researchgate.net

Molecular docking can be used to predict the binding modes of novel derivatives within the active sites of potential targets like kinases or carbonic anhydrases. nih.govnih.gov This allows for the rational design of molecules with improved binding affinity and selectivity. For example, docking studies of 2-mercaptoquinazolinone derivatives in hCA isoforms revealed that selectivity-oriented hydrophobic and aromatic interactions were achieved through the S-alkyl substituent. nih.gov

QSAR studies can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. researchgate.net A robust QSAR model can be used to predict the potency of virtual compounds before their synthesis, saving time and resources. This approach has been successfully used to design more potent quinazolin-4(3H)-one molecules as breast cancer inhibitors targeting EGFR. researchgate.net

Integration of In Silico and In Vitro Methodologies for Comprehensive Understanding

The most effective path forward in drug discovery involves a synergistic integration of computational and experimental approaches. For this compound, this means that promising candidates identified through in silico screening and design should be synthesized and subjected to rigorous in vitro biological evaluation. nih.gov

This integrated workflow typically involves:

Computational Design & Screening: Using molecular docking and QSAR to design and prioritize a focused library of novel derivatives. researchgate.netnih.gov

Chemical Synthesis: Synthesizing the prioritized compounds. nih.gov

In Vitro Biological Evaluation: Testing the synthesized compounds in relevant assays, such as enzyme inhibition assays (e.g., KSP ATPase activity) and cell-based cytotoxicity assays against various cancer cell lines (e.g., MTT assay). nih.govnih.gov

Iterative Optimization: Using the experimental results to refine the computational models and design the next generation of compounds with further improved properties.

Studies on 2-mercaptoquinazolin-4(3H)-ones as anti-breast cancer agents have exemplified this approach, where compounds selected based on molecular docking showed nanomolar potency in in vitro enzyme inhibition assays and significant cytotoxic potential against MDA-MB-231 breast cancer cells. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing is crucial for the efficient development of potent and selective therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Fluoro-2-mercaptoquinazolin-4(3H)-one, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves cyclization reactions using fluorinated precursors (e.g., 4-fluorophenyl derivatives) and thiolating agents. For example, trifluoroacetic acid (TFA) has been used as a cyclization catalyst in similar quinazolinone syntheses . Key parameters include temperature control (80–120°C), solvent selection (DMF or POCl₃ for chlorination steps), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

- Optimization : Yield improvements often require stoichiometric adjustments of fluorinating agents and reaction time modulation (e.g., 12–24 hours for complete cyclization) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- 1H/13C NMR : Assign fluorine-coupled proton signals (δ 7.2–8.5 ppm for aromatic protons) and carbon shifts (CF₃ groups at ~120 ppm) .

- Elemental Analysis : Verify C, H, N, S, and F composition (e.g., deviations <0.3% indicate purity) .

- FT-IR : Confirm thiol (-SH) stretches (2550–2600 cm⁻¹) and carbonyl (C=O) vibrations (1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Methodology :

- Alternative Catalysts : Replace TFA with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Protecting Groups : Use tert-butyl thiol protection to minimize disulfide formation during mercapto-group incorporation .

- Statistical Design : Apply factorial design to screen variables (e.g., temperature, solvent polarity) and identify optimal conditions .

Q. What mechanistic insights explain the reactivity of the 2-mercapto group in fluorinated quinazolinones?

- Methodology :

- Computational Studies : Use DFT calculations (e.g., Gaussian) to map nucleophilic attack pathways at the C2 position, particularly for S-alkylation reactions .

- Kinetic Profiling : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., thiolate anion formation) .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated quinazolinones?

- Methodology :

- Meta-Analysis : Compare MIC values across studies using standardized assays (e.g., broth microdilution against S. aureus) .

- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing 7-fluoro with 7-chloro) to isolate electronic vs. steric effects .

Q. What theoretical frameworks guide the design of this compound as a pharmacophore?

- Methodology :

- Docking Simulations : Align the compound with bacterial enzyme active sites (e.g., DNA gyrase) using AutoDock Vina to predict binding modes .

- Conceptual Frameworks : Link synthetic strategies to bioisosterism principles (e.g., fluorine as a hydrogen-bond mimic) .

Methodological Challenges and Solutions

Q. How can researchers improve the purity of this compound for pharmacological studies?

- Challenge : Thiol oxidation and residual solvents (e.g., DMF) are common impurities.

- Solutions :

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove polar byproducts .

- HPLC Purification : Employ C18 columns with acetonitrile/0.1% TFA gradients for >99% purity .

Q. What advanced separation technologies are suitable for isolating fluorinated quinazolinone intermediates?

- Methodology :

- Membrane Technologies : Nanofiltration (MWCO 300 Da) to separate low-molecular-weight fluorinated byproducts .

- Countercurrent Chromatography : Optimize two-phase solvent systems (e.g., hexane/ethyl acetate/methanol/water) for isomer separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。